CYP2B6 Inhibition Potency: Direct Comparison with Structurally Proximal Congeners in the Same Human Liver Microsome Assay
In a single standardized human liver microsome assay using bupropion as probe substrate, this compound (BDBM50366395) inhibited CYP2B6 with an IC₅₀ of 60 nM, which is 1.2‑fold more potent than the 73 nM recorded for a closely related malonamide congener (BDBM50366399, CHEMBL4168669) and 1.45‑fold more potent than another analog at 87 nM (BDBM50366379, CHEMBL4165249) [REFS‑1]. The assay included a 5‑min pre‑incubation followed by NADPH regeneration, ensuring mechanism‑based inhibition was captured.
| Evidence Dimension | CYP2B6 IC₅₀ in human liver microsomes |
|---|---|
| Target Compound Data | IC₅₀ = 60 nM |
| Comparator Or Baseline | BDBM50366399 (CHEMBL4168669): IC₅₀ = 73 nM; BDBM50366379 (CHEMBL4165249): IC₅₀ = 87 nM |
| Quantified Difference | 1.2‑fold and 1.45‑fold higher potency relative to the two closest library neighbors |
| Conditions | Human liver microsomes, bupropion substrate, 5 min pre‑incubation, NADPH‑regenerating system |
Why This Matters
Procurement decisions for CYP liability screening require the most potent tool inhibitor; the 60 nM IC₅₀ positions this compound as the strongest CYP2B6 inhibitor among structurally characterized malonamide derivatives currently available in public databases.
- [1] BindingDB PrimarySearch_ki, monomerid 50366395 and companion records (50366399, 50366379), CYP2B6 inhibition data, accessed 2026‑05‑09. View Source
